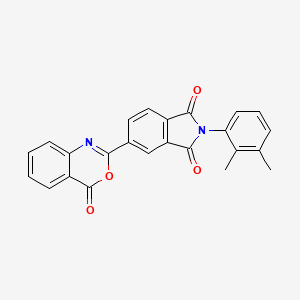

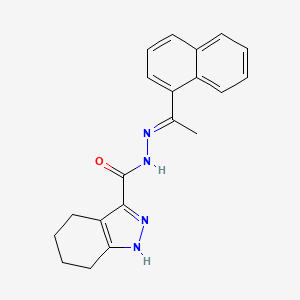

![molecular formula C22H21Br2NO B11664151 (3Z,5E)-3,5-bis[(4-bromophenyl)methylidene]-1-propylpiperidin-4-one](/img/structure/B11664151.png)

(3Z,5E)-3,5-bis[(4-bromophenyl)methylidene]-1-propylpiperidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3Z,5E)-3,5-Bis[(4-bromphenyl)methyliden]-1-propylpiperidin-4-on ist eine synthetische organische Verbindung, die sich durch ihre einzigartige Struktur auszeichnet, die zwei Bromphenylgruppen umfasst, die an einen Piperidinonring gebunden sind.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (3Z,5E)-3,5-Bis[(4-bromphenyl)methyliden]-1-propylpiperidin-4-on beinhaltet typischerweise die Kondensation von 4-Brombenzaldehyd mit 1-Propylpiperidin-4-on unter basischen Bedingungen. Die Reaktion wird üblicherweise in Gegenwart einer Base wie Natriumhydroxid oder Kaliumhydroxid durchgeführt, und das Reaktionsgemisch wird erhitzt, um die Bildung des gewünschten Produkts zu erleichtern.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Die Verwendung von kontinuierlichen Strömungsreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit des Produkts verbessern. Darüber hinaus werden Reinigungsverfahren wie Umkristallisation und Chromatographie eingesetzt, um die Verbindung in reiner Form zu erhalten.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3Z,5E)-3,5-bis[(4-bromophenyl)methylidene]-1-propylpiperidin-4-one typically involves the condensation of 4-bromobenzaldehyde with 1-propylpiperidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Reaktionstypen

(3Z,5E)-3,5-Bis[(4-bromphenyl)methyliden]-1-propylpiperidin-4-on unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Alkohole oder Amine umwandeln.

Substitution: Die Bromatome in der Verbindung können durch nukleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Nukleophile wie Natriummethoxid oder Kalium-tert-butoxid werden für Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Ketonen oder Carbonsäuren.

Reduktion: Bildung von Alkoholen oder Aminen.

Substitution: Bildung verschiedener substituierter Derivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird (3Z,5E)-3,5-Bis[(4-bromphenyl)methyliden]-1-propylpiperidin-4-on als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur ermöglicht die Erstellung verschiedener chemischer Bibliotheken für die Wirkstoffforschung und Materialwissenschaften.

Biologie und Medizin

In der biologischen und medizinischen Forschung wird diese Verbindung auf ihre potenziellen pharmakologischen Eigenschaften untersucht. Sie kann als Leitstruktur für die Entwicklung neuer therapeutischer Wirkstoffe dienen, die auf spezifische biologische Signalwege abzielen.

Industrie

Im industriellen Sektor wird (3Z,5E)-3,5-Bis[(4-bromphenyl)methyliden]-1-propylpiperidin-4-on aufgrund seiner Fähigkeit, verschiedenen chemischen Modifikationen zu unterliegen, bei der Synthese von fortschrittlichen Materialien, einschließlich Polymeren und Nanomaterialien, verwendet.

Wirkmechanismus

Der Wirkmechanismus von (3Z,5E)-3,5-Bis[(4-bromphenyl)methyliden]-1-propylpiperidin-4-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die Bromphenylgruppen der Verbindung können die Bindung an diese Zielstrukturen erleichtern, was zu einer Modulation ihrer Aktivität führt. Die genauen Signalwege und molekularen Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.

Wirkmechanismus

The mechanism of action of (3Z,5E)-3,5-bis[(4-bromophenyl)methylidene]-1-propylpiperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromophenyl groups may facilitate binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- (3Z,5E)-3,5-Bis[(4-chlorphenyl)methyliden]-1-propylpiperidin-4-on

- (3Z,5E)-3,5-Bis[(4-fluorphenyl)methyliden]-1-propylpiperidin-4-on

- (3Z,5E)-3,5-Bis[(4-methylphenyl)methyliden]-1-propylpiperidin-4-on

Einzigartigkeit

Die Einzigartigkeit von (3Z,5E)-3,5-Bis[(4-bromphenyl)methyliden]-1-propylpiperidin-4-on liegt in seinen Bromphenylgruppen, die im Vergleich zu seinen Analoga mit verschiedenen Substituenten eine unterschiedliche chemische Reaktivität und potenzielle biologische Aktivität verleihen. Dies macht es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen.

Eigenschaften

Molekularformel |

C22H21Br2NO |

|---|---|

Molekulargewicht |

475.2 g/mol |

IUPAC-Name |

(3Z,5E)-3,5-bis[(4-bromophenyl)methylidene]-1-propylpiperidin-4-one |

InChI |

InChI=1S/C22H21Br2NO/c1-2-11-25-14-18(12-16-3-7-20(23)8-4-16)22(26)19(15-25)13-17-5-9-21(24)10-6-17/h3-10,12-13H,2,11,14-15H2,1H3/b18-12-,19-13+ |

InChI-Schlüssel |

FGZSTVBADKWXAE-MGYAYREDSA-N |

Isomerische SMILES |

CCCN1C/C(=C\C2=CC=C(C=C2)Br)/C(=O)/C(=C\C3=CC=C(C=C3)Br)/C1 |

Kanonische SMILES |

CCCN1CC(=CC2=CC=C(C=C2)Br)C(=O)C(=CC3=CC=C(C=C3)Br)C1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

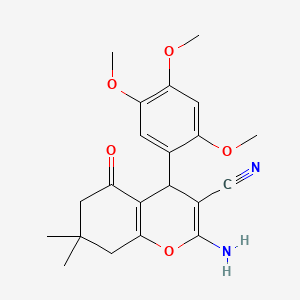

![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11664072.png)

![2-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]-N-(pyridin-2-yl)acetamide](/img/structure/B11664085.png)

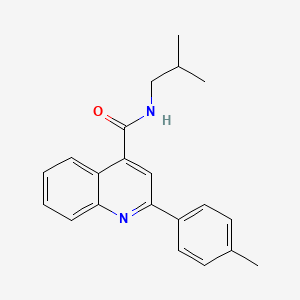

![N-[2-methyl-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylpentanamide](/img/structure/B11664091.png)

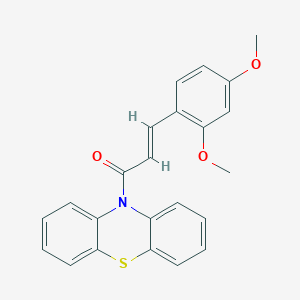

![N'-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11664094.png)

![4-{(2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinyl}-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11664096.png)

![N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11664111.png)

![8-[(3-Ethoxy-4-hydroxy-5-iodophenyl)methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B11664128.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11664138.png)

![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11664157.png)